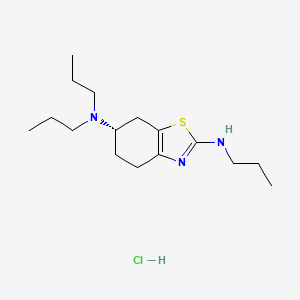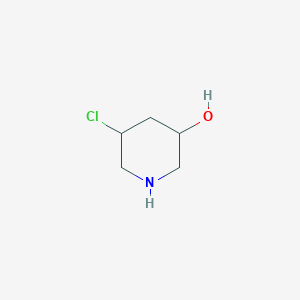
3-Piperidinol, 5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinol, 5-chloro- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The addition of a hydroxyl group at the third position and a chlorine atom at the fifth position of the piperidine ring gives rise to 3-Piperidinol, 5-chloro-
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinol, 5-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of 3-Piperidinol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of 3-Piperidinol, 5-chloro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Piperidinol, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 3-Piperidinone, 5-chloro-.
Reduction: Formation of 3-Piperidinol, 5-amino-.
Substitution: Formation of 3-Piperidinol, 5-azido-.
Aplicaciones Científicas De Investigación
3-Piperidinol, 5-chloro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Piperidinol, 5-chloro- involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atom contribute to its reactivity and ability to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Piperidinol, 5-bromo-
- 3-Piperidinol, 5-fluoro-
- 3-Piperidinol, 5-iodo-
Comparison: Compared to its analogs, 3-Piperidinol, 5-chloro- exhibits unique reactivity due to the presence of the chlorine atom Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making 3-Piperidinol, 5-chloro- a versatile intermediate in organic synthesis
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
5-chloropiperidin-3-ol |
InChI |
InChI=1S/C5H10ClNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2 |
Clave InChI |
NWVKDWPIEZDAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNCC1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


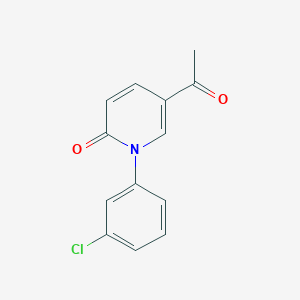

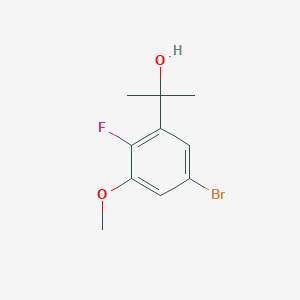
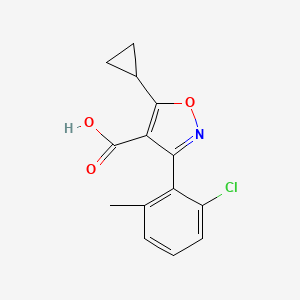
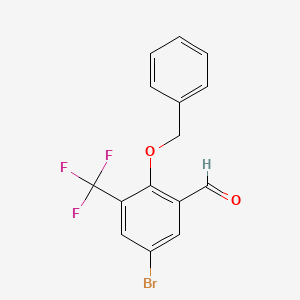

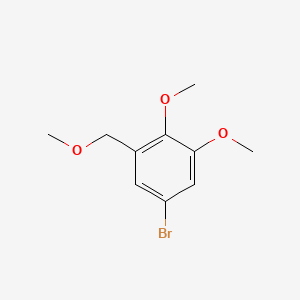
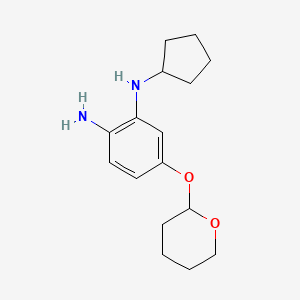
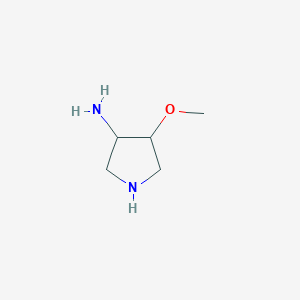
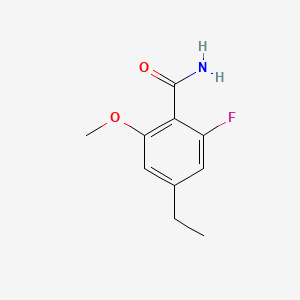
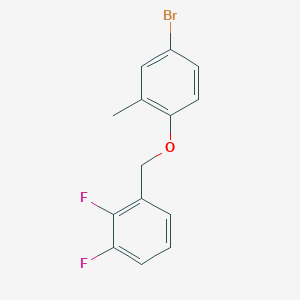

![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
